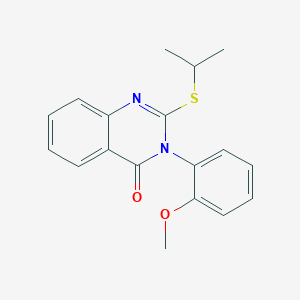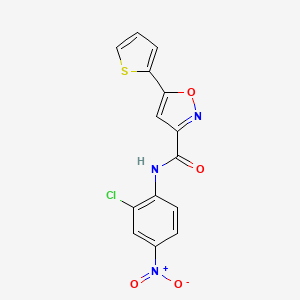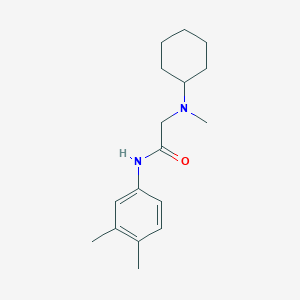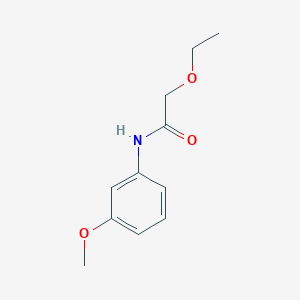![molecular formula C19H21FN2O3S B4690999 1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)
1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP is a G-protein coupled receptor that is widely distributed in the central nervous system and plays a role in pain modulation, anxiety, and mood regulation. PF-04457845 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
PF-04457845 is a selective antagonist of the 1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor, which plays a role in pain modulation, anxiety, and mood regulation. By blocking the activity of the this compound receptor, PF-04457845 can modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
PF-04457845 has been shown to have anxiolytic and antidepressant effects in preclinical studies, as well as the ability to reduce drug-seeking behavior in animal models of addiction. It has also been investigated for its potential use in the treatment of chronic pain, with promising results in preclinical studies. PF-04457845 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, anxiety, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PF-04457845 in lab experiments is its selectivity for the 1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide receptor, which allows for more precise modulation of neurotransmitter release. However, one limitation of using PF-04457845 is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
For research on PF-04457845 include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and pain management. Additionally, research could focus on optimizing the synthesis method to improve the potency and selectivity of the compound, as well as investigating its pharmacokinetics and pharmacodynamics in vivo. Finally, studies could be conducted to investigate potential drug-drug interactions and safety considerations.
Applications De Recherche Scientifique
PF-04457845 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and pain management. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and has also been shown to reduce drug-seeking behavior in animal models of addiction. PF-04457845 has also been investigated for its potential use in the treatment of chronic pain, with promising results in preclinical studies.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-10-8-15(9-11-16)14-26(24,25)21-18-7-3-2-6-17(18)19(23)22-12-4-1-5-13-22/h2-3,6-11,21H,1,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUAEGUCHXKPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4690918.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4690921.png)
![2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4690935.png)

![N,N,3-trimethyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4690940.png)





![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea](/img/structure/B4691004.png)

